molecular formula C23H20N4OS B12573173 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12573173
M. Wt: 400.5 g/mol
InChI Key: MMQIJGHQTYNJFU-UHFFFAOYSA-N
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Description

2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline and indole intermediates. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The final step often involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline or indole derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline and indole moieties are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • 2-[(3-Cyano-8-methyl-2-quinolinyl)thio]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Uniqueness

What sets 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide apart from similar compounds is its specific substitution pattern on the quinoline ring. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that combines features of both quinoline and indole structures. Its unique molecular architecture suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and preliminary research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4OSC_{23}H_{20}N_{4}OS, with a molecular weight of approximately 400.5 g/mol . The structure features a sulfanyl group linking a quinoline moiety to an indole derivative, contributing to its diverse biological properties.

PropertyValue
Molecular FormulaC23H20N4OSC_{23}H_{20}N_{4}OS
Molecular Weight400.5 g/mol
Structural FeaturesQuinoline and Indole

Biological Activity

Preliminary studies have indicated that This compound exhibits significant biological activities, particularly in antimicrobial applications.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro evaluations have shown effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.500.75
Pseudomonas aeruginosa1.001.25

The compound's effectiveness against biofilm formation, especially in Staphylococcus aureus, has been highlighted, showcasing its potential as a therapeutic agent against resistant strains.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that it interacts with specific enzymes and receptors involved in cellular signaling pathways related to proliferation and apoptosis.

In particular, the compound may inhibit protein synthesis pathways and affect nucleic acid production, leading to bactericidal effects against Gram-positive bacteria.

Case Studies

Several case studies have focused on the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Study on Hybrid Molecules : Research conducted on hybrid molecules combining quinoline and indole structures revealed enhanced antimicrobial activities compared to their individual counterparts. The study emphasized the importance of structural diversity in developing effective antimicrobial agents .
  • Biofilm Inhibition Studies : A study evaluating the antibiofilm activity of various compounds found that those with structural similarities to This compound exhibited significant reductions in biofilm formation by Staphylococcus aureus .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3-cyano-6-methylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H20N4OS/c1-15-6-7-20-17(10-15)11-18(12-24)23(27-20)29-14-22(28)25-9-8-16-13-26-21-5-3-2-4-19(16)21/h2-7,10-11,13,26H,8-9,14H2,1H3,(H,25,28)

InChI Key

MMQIJGHQTYNJFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)SCC(=O)NCCC3=CNC4=CC=CC=C43)C#N

Origin of Product

United States

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